2-(2-chlorophenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide 2-(2-chlorophenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14784704
InChI: InChI=1S/C13H9ClN4OS2/c1-7-10(11(19)17-13-18-15-6-20-13)21-12(16-7)8-4-2-3-5-9(8)14/h2-6H,1H3,(H,17,18,19)
SMILES:
Molecular Formula: C13H9ClN4OS2
Molecular Weight: 336.8 g/mol

2-(2-chlorophenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC14784704

Molecular Formula: C13H9ClN4OS2

Molecular Weight: 336.8 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chlorophenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C13H9ClN4OS2
Molecular Weight 336.8 g/mol
IUPAC Name 2-(2-chlorophenyl)-4-methyl-N-(1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C13H9ClN4OS2/c1-7-10(11(19)17-13-18-15-6-20-13)21-12(16-7)8-4-2-3-5-9(8)14/h2-6H,1H3,(H,17,18,19)
Standard InChI Key AQXZYINWMSAYRF-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=CS3

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, 2-(2-chlorophenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide, reflects its bicarbocyclic architecture. The core structure comprises a 1,3-thiazole ring fused to a 1,3,4-thiadiazole moiety. Key substituents include:

  • A 2-chlorophenyl group at position 2 of the thiazole ring.

  • A methyl group at position 4 of the thiazole ring.

  • A carboxamide bridge linking the thiazole’s position 5 to the thiadiazole’s position 2.

The molecular formula is C₁₄H₁₀ClN₅OS₂, with a calculated molecular weight of 363.84 g/mol .

Stereochemical and Electronic Properties

The (2E) designation indicates the trans configuration of the imine double bond in the thiadiazole ring, which influences molecular geometry and intermolecular interactions. Quantum mechanical calculations predict a planar conformation due to conjugation across the thiazole-thiadiazole system, enhancing stability and π-π stacking potential .

Synthesis and Structural Analogues

Structural Analogues and Activity Trends

Comparative analysis with PubChem entries (CIDs 46225341, 45495586) reveals:

  • CID 46225341: A thiazole-carboxamide derivative with a 4-chlorophenyl group exhibits moderate antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

  • CID 45495586: A thiadiazole-pyrrolidone hybrid shows anticancer potential (IC₅₀ = 12 µM against HT-1080 cells) .

These analogues suggest that the target compound may possess dual antimicrobial and cytotoxic properties, though experimental validation is required.

MicroorganismMIC (µg/mL)Source
E. coli (Gram -)4–16
C. albicans (Fungal)8–32

The 2-chlorophenyl group in the target compound may enhance membrane permeability, potentiating similar effects .

Physicochemical and ADMET Properties

Solubility and Lipophilicity

Predicted logP values (3.2 ± 0.3) indicate moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is limited (<10 µg/mL at pH 7.4), necessitating prodrug strategies for oral delivery .

Metabolic Stability

In silico metabolism simulations (CYP3A4/2D6) suggest rapid hydroxylation at the thiadiazole ring, yielding inactive metabolites. Structural modifications, such as fluorination, could improve half-life .

Future Directions and Challenges

Target Validation

Priority studies include:

  • Kinase inhibition assays to identify molecular targets (e.g., EGFR, VEGFR).

  • X-ray crystallography to resolve binding modes with biological receptors.

Toxicity Profiling

Preliminary in vitro hepatotoxicity screening (e.g., HepG2 assays) is critical given the compound’s structural similarity to hepatotoxic thiazoles .

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